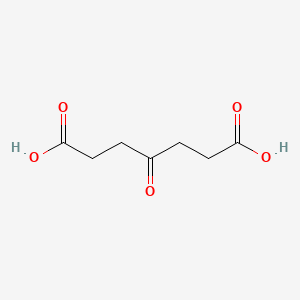

4-Oxoheptanedioic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDSEESQRGPVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198238 | |

| Record name | 4-Oxopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-50-1 | |

| Record name | 4-Ketopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 502-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Oxoheptanedioic Acid: A Key Product of Docosahexaenoate Oxidation and its Implications in Cellular Signaling and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a cornerstone of neural health, playing a pivotal role in brain and retinal function.[1] However, its high degree of unsaturation renders it susceptible to oxidative stress, leading to the generation of a complex array of bioactive metabolites. Among these, 4-oxoheptanedioic acid has emerged as a significant product with potential implications in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the formation of this compound from DHA oxidation, detailed methodologies for its detection and quantification, and an exploration of its putative biological roles, particularly in the context of neuroinflammation and cellular signaling. This document is intended to serve as a valuable resource for researchers investigating lipid peroxidation, neurodegenerative diseases, and the development of novel therapeutic strategies.

Introduction: The Double-Edged Sword of DHA Metabolism

Docosahexaenoic acid (DHA, 22:6n-3) is uniquely concentrated in the phospholipids of neuronal and retinal membranes, where it modulates membrane fluidity, signal transduction, and gene expression.[1] While essential for neurological function, the six double bonds in its acyl chain make it a primary target for reactive oxygen species (ROS). This inherent vulnerability leads to a cascade of lipid peroxidation events, generating a spectrum of oxidation products, including aldehydes, ketones, and dicarboxylic acids.

One such product, this compound (also known as 4-ketopimelic acid), is a seven-carbon dicarboxylic acid that arises from the oxidative cleavage of DHA. Its formation signifies a crucial intersection of lipid metabolism and oxidative stress, pathways increasingly implicated in the pathogenesis of chronic diseases. Understanding the journey from the essential fatty acid DHA to the formation of this compound is paramount for elucidating its role as a potential biomarker and mediator of disease.

The Chemical Pathway: From DHA to this compound

The generation of this compound from DHA is a multi-step process initiated by the abstraction of a hydrogen atom from a bis-allylic carbon on the DHA molecule. This can occur through both non-enzymatic, free radical-mediated reactions and enzymatic pathways involving lipoxygenases.

The initial oxidation of DHA leads to the formation of a transient seven-carbon reactive aldehyde intermediate, 4-hydroxy-7-oxohept-5-enoic acid (HOHA). This intermediate is a critical branching point, as it can go on to form various adducts or undergo further oxidation. The subsequent conversion of HOHA to this compound likely involves the oxidation of the aldehyde group to a carboxylic acid and the reduction of the double bond.

Caption: Proposed pathway of this compound formation from DHA.

Methodologies for the Analysis of this compound

The accurate detection and quantification of this compound in biological matrices are crucial for understanding its physiological and pathological relevance. Due to its polar nature and low endogenous concentrations, robust analytical methods are required.

Sample Preparation: Isolating the Target Analyte

A critical first step in the analysis of this compound is its efficient extraction from complex biological samples such as plasma, serum, or tissue homogenates.

Protocol 1: Solid-Phase Extraction (SPE) of Dicarboxylic Acids from Plasma

This protocol is designed for the selective extraction of dicarboxylic acids, including this compound, from a plasma matrix.

-

Sample Pre-treatment: To 500 µL of plasma, add an equal volume of 10% trichloroacetic acid (TCA) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances.

-

Elution: Elute the dicarboxylic acids with 2 mL of 5% formic acid in methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Analytical Techniques: Detection and Quantification

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for the analysis of this compound. LC-MS/MS is often preferred due to its high sensitivity and specificity for polar molecules without the need for extensive derivatization.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a framework for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion. For this compound (MW: 174.15), a potential transition would be m/z 173.1 -> [fragment ion]. The specific fragment ion needs to be determined by infusing a standard of this compound.

-

Internal Standard: Use a stable isotope-labeled internal standard, such as deuterated this compound, for accurate quantification.

-

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | 173.1 |

| Product Ion (m/z) | To be determined empirically |

| Collision Energy (eV) | To be optimized |

Biological Significance and Implications for Drug Development

While direct research on the biological effects of this compound is in its early stages, the activities of other DHA oxidation products and related molecules provide a strong rationale for its potential significance.

A Potential Modulator of Inflammation and Immune Responses

The structural similarity of this compound to other signaling molecules suggests it may interact with key cellular receptors and pathways involved in inflammation. Oxidized phospholipids, which share structural motifs with DHA oxidation products, have been shown to modulate Toll-like receptor (TLR) 2 and TLR4 signaling. These receptors are critical players in the innate immune response and are implicated in a variety of inflammatory diseases. It is plausible that this compound could act as a ligand for these or other receptors, thereby influencing the activation of immune cells like macrophages.

The impact of DHA and its metabolites on macrophage activation is an area of intense research. DHA itself has been shown to have anti-inflammatory effects on macrophages, and it is likely that its oxidation products contribute to this immunomodulatory activity.[2] Further investigation is warranted to determine if this compound promotes a pro- or anti-inflammatory phenotype in macrophages.

Caption: Hypothetical signaling pathway for this compound.

Implications in Neurodegenerative Diseases

The brain, with its high concentration of DHA and high metabolic rate, is particularly vulnerable to oxidative stress. Lipid peroxidation products have been consistently implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[3][4] The accumulation of these reactive species can lead to neuronal damage and contribute to the chronic neuroinflammation that is a hallmark of these conditions.[1]

The presence of this compound in the brain could serve as a biomarker of DHA oxidation and, by extension, the extent of oxidative stress. Furthermore, its potential to modulate inflammatory pathways suggests it could be an active participant in the neurodegenerative process.

A Target for Drug Development

The elucidation of the biological activities of this compound opens up new avenues for therapeutic intervention. If it is found to have pro-inflammatory effects, strategies to inhibit its formation or block its downstream signaling could be beneficial in treating inflammatory and neurodegenerative diseases. Conversely, if it possesses anti-inflammatory or pro-resolving properties, its synthetic analogues could be developed as novel therapeutics.

Future Directions and Conclusion

The study of this compound as a product of DHA oxidation is a rapidly evolving field. Key areas for future research include:

-

Definitive elucidation of the chemical mechanism of its formation from DHA.

-

Development and validation of standardized analytical methods for its routine measurement in clinical samples.

-

In-depth investigation of its specific biological effects on various cell types, particularly immune and neuronal cells.

-

Identification of its cellular receptors and downstream signaling pathways.

-

Evaluation of its utility as a biomarker in human diseases associated with oxidative stress.

References

- 1. Docosahexaenoic Acid Signalolipidomics in Nutrition: Significance in Aging, Neuroinflammation, Macular Degeneration, Alzheimer’s, and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Docosahexaenoic Acid and Its Peroxidation Product on Amyloid-β Peptide-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidized Docosahexaenoic Acid Species and Lipid Peroxidation Products Increase Amyloidogenic Amyloid Precursor Protein Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Biosynthesis of 4-Ketopimelic Acid: A Consequence of Lipid Peroxidation and Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The oxidative degradation of lipids, a process known as lipid peroxidation, generates a complex array of reactive molecules that are central to the pathophysiology of numerous diseases. While well-known aldehydes like 4-hydroxynonenal (4-HNE) have been studied extensively, the downstream metabolic fate of these products includes the formation of various dicarboxylic acids. This guide provides an in-depth technical exploration of the biosynthetic pathway leading to 4-ketopimelic acid (4-oxoheptanedioic acid), a specific dicarboxylic acid originating from the fragmentation and subsequent metabolism of peroxidized polyunsaturated fatty acids. We will dissect the core chemical mechanisms, present a plausible biosynthetic pathway, detail robust analytical methodologies for its detection, and discuss its biological implications in the context of oxidative stress.

Introduction: The Molecular Scars of Oxidative Damage

Cellular life exists in a delicate balance between oxidative and reductive processes. When this equilibrium shifts towards oxidation, primarily due to the overproduction of reactive oxygen species (ROS), a state of oxidative stress ensues.[1][2] Lipids, particularly the polyunsaturated fatty acids (PUFAs) embedded in cellular membranes, are prime targets for ROS-mediated damage.[3][4] This attack initiates a cascade of chemical reactions known as lipid peroxidation, a self-propagating chain reaction that compromises membrane integrity and generates a host of biologically active secondary products.[4][5]

These products, including reactive aldehydes and ketones, are not merely inert byproducts; they are potent signaling molecules and mediators of cellular damage.[3][6] This technical guide focuses on a specific, yet significant, downstream metabolite: 4-ketopimelic acid. By tracing its origins from the initial radical attack on a PUFA to its final dicarboxylic acid structure, we gain critical insights into the metabolic sequelae of oxidative stress and uncover potential biomarkers for disease.

Section 1: The Foundational Chemistry of Lipid Peroxidation

The formation of 4-ketopimelic acid is inextricably linked to the fundamental process of lipid peroxidation. This process unfolds in three distinct, yet overlapping, phases.[4][5]

-

Initiation: The cascade begins when a pro-oxidant, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, creating a carbon-centered lipid radical (L•).[4][7] This initial event is the critical step that transforms a stable lipid into a reactive species.

-

Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•).[3][8] This highly reactive species can then abstract a hydrogen from an adjacent PUFA, creating a lipid hydroperoxide (LOOH)—the first relatively stable product of the cascade—and a new lipid radical (L•), thus propagating the chain reaction.[4][5]

-

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product, or when they are quenched by an antioxidant.[4]

The unstable lipid hydroperoxides (LOOH) generated during propagation are prone to decomposition, often catalyzed by transition metal ions. This decomposition leads to the formation of a diverse range of secondary products, most notably reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[3][9] It is from these secondary products that the pathway toward dicarboxylic acids emerges.

Section 2: A Proposed Biosynthetic Pathway to 4-Ketopimelic Acid

While the direct, one-step conversion of a PUFA to 4-ketopimelic acid is not established, a scientifically plausible pathway can be constructed based on the known metabolism of lipid peroxidation products. The pathway likely involves the oxidative cleavage of a PUFA, followed by the metabolic processing of the resulting fragments.

Step 1: Peroxidation of Linoleic Acid and Formation of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Linoleic acid (C18:2, n-6) is an abundant PUFA highly susceptible to peroxidation. The initial radical attack and subsequent oxygenation predominantly form 13-HPODE.

Step 2: Fragmentation to 4-Hydroxynonenal (4-HNE) The unstable 13-HPODE undergoes fragmentation (β-scission), yielding several smaller molecules. A key product of this cleavage is the α,β-unsaturated aldehyde 4-HNE, a highly reactive and cytotoxic molecule that serves as a crucial intermediate.[3][10]

Step 3: Metabolic Conversion of 4-HNE Cells have evolved robust enzymatic pathways to detoxify 4-HNE.[6][11] These pathways include:

-

Oxidation: Aldehyde dehydrogenases can oxidize 4-HNE to its corresponding carboxylic acid, 4-hydroxynonenoic acid.

-

Reduction: Alcohol dehydrogenases can reduce the aldehyde group to form 1,4-dihydroxynonene.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate 4-HNE with glutathione, marking it for further metabolism and excretion.[11][12]

Step 4: Oxidative Chain Shortening to 4-Ketopimelic Acid The formation of 4-ketopimelic acid (a 7-carbon dicarboxylic acid) from a 9-carbon precursor like 4-hydroxynonenoic acid necessitates oxidative cleavage and further oxidation. This process is analogous to ω-oxidation followed by peroxisomal β-oxidation, pathways known to metabolize fatty acids into dicarboxylic acids.[13][14] The 4-hydroxynonenoic acid can undergo further oxidation and cleavage, ultimately yielding the stable 7-carbon dicarboxylic acid structure of 4-ketopimelic acid. The ketone group at the 4-position is a remnant of the original hydroxyl group on the 4-HNE precursor.

Visualizing the Pathway

The following diagram illustrates the proposed multi-step biosynthesis of 4-ketopimelic acid from the peroxidation of linoleic acid.

Caption: Proposed biosynthesis of 4-ketopimelic acid from linoleic acid.

Section 3: Analytical Methodologies for Detection and Quantification

Validating the presence and quantifying the levels of 4-ketopimelic acid in biological samples are critical for understanding its role in pathophysiology. Due to its polar nature and low volatility, robust analytical techniques, primarily mass spectrometry coupled with chromatography, are required. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method, particularly after a derivatization step to increase analyte volatility.[15]

Table 1: Physicochemical Properties of 4-Ketopimelic Acid

| Property | Value | Source(s) |

| Synonyms | 4-Oxopimelic acid, this compound | [16][17][18] |

| CAS Number | 502-50-1 | [17][18] |

| Molecular Formula | C₇H₁₀O₅ | [16][19] |

| Molecular Weight | 174.15 g/mol | [16][18] |

| Appearance | White to yellow powder/crystals | [19] |

| Melting Point | 142-144 °C | [18][20] |

Experimental Protocol: GC-MS Quantification of 4-Ketopimelic Acid in Biological Fluids

This protocol outlines a self-validating workflow for the sensitive detection of 4-ketopimelic acid. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification, correcting for variations in extraction efficiency and derivatization yield.

1. Sample Preparation and Lipid Extraction:

-

To 1 mL of plasma or tissue homogenate, add an internal standard (e.g., ¹³C₇-4-Ketopimelic acid).

-

Perform a lipid extraction using a Folch method (chloroform:methanol, 2:1 v/v) to separate lipids and other metabolites from proteins.

-

Collect the aqueous-methanol phase, which will contain the polar dicarboxylic acids.

2. Saponification (Optional but Recommended):

-

Causality: This step hydrolyzes any potential esters, ensuring all 4-ketopimelic acid is in its free acid form for analysis.

-

Dry the aqueous extract under a stream of nitrogen.

-

Add 0.5 M potassium hydroxide in methanol and heat at 70°C for 1 hour.

-

Acidify the solution with HCl and extract the free acids with ethyl acetate.

3. Derivatization:

-

Causality: Dicarboxylic acids are not volatile enough for GC analysis. Derivatization converts the polar carboxyl groups into non-polar, volatile esters (e.g., trimethylsilyl (TMS) esters).[21]

-

Dry the extract completely under nitrogen.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

-

Seal the vial and heat at 75°C for 45 minutes.

4. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use an appropriate temperature program to separate the analytes.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity, monitoring characteristic ions for both the native and isotope-labeled 4-ketopimelic acid derivative.[21]

5. Data Analysis and Quantification:

-

Identify 4-ketopimelic acid based on its retention time and the presence of characteristic mass fragments, confirmed against an authentic standard.[15]

-

Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Analytical Workflow Diagram

Caption: Standard workflow for GC-MS analysis of 4-ketopimelic acid.

Section 4: Biological Significance and Future Directions

The presence of 4-ketopimelic acid and other dicarboxylic acids in biological systems is more than a chemical curiosity; it is an indicator of metabolic perturbation, specifically an overwhelmed or impaired fatty acid oxidation system.[13] Elevated levels of these molecules can signify heightened oxidative stress, a condition linked to a vast array of pathologies including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome.[2][22]

The accumulation of dicarboxylic acids may have direct cellular consequences, potentially contributing to mitochondrial dysfunction or altering cellular pH. Furthermore, as a stable end-product of the lipid peroxidation cascade, 4-ketopimelic acid holds promise as a reliable biomarker. Unlike highly reactive aldehydes that are rapidly metabolized or adducted to proteins, stable dicarboxylic acids may accumulate in biofluids, providing a more integrated measure of oxidative damage over time.

Future research should focus on:

-

Validating the Pathway: Utilizing stable isotope tracing to definitively confirm the metabolic route from specific PUFAs to 4-ketopimelic acid in cellular and animal models.

-

Clinical Correlation: Quantifying 4-ketopimelic acid levels in patient cohorts to establish its utility as a biomarker for diseases associated with oxidative stress.

-

Therapeutic Intervention: Investigating whether therapeutic strategies that reduce oxidative stress (e.g., antioxidants, ketogenic diets) can lower the in vivo production of 4-ketopimelic acid.[23][24]

Conclusion

The biosynthesis of 4-ketopimelic acid from lipid peroxidation represents a clear and tangible link between systemic oxidative stress and the generation of specific, measurable metabolites. This guide has outlined the fundamental chemistry, proposed a logical biosynthetic pathway, provided a robust analytical framework, and discussed the biological implications. For researchers and drug development professionals, understanding this pathway provides not only a deeper insight into the consequences of oxidative damage but also presents a valuable opportunity to develop novel diagnostic markers and therapeutic strategies aimed at mitigating the relentless progression of oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Pathophysiology of mitochondrial lipid oxidation: Role of 4-hydroxynonenal (4-HNE) and other bioactive lipids in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 5. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular metabolism of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the Mechanism of Lipid Peroxidation Induced by Carbonate Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Frontiers | Formation of Oxidatively Modified Lipids as the Basis for a Cellular Epilipidome [frontiersin.org]

- 10. Formation of electrophilic oxidation products from mitochondrial cardiolipin in vitro and in vivo in the context of apoptosis and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential metabolism of 4-hydroxynonenal in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 4-Ketopimelic [webbook.nist.gov]

- 17. 4-Oxopimelic acid | C7H10O5 | CID 95084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-酮庚二酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 19. echemi.com [echemi.com]

- 20. 4-KETOPIMELIC ACID | 502-50-1 [chemicalbook.com]

- 21. benchchem.com [benchchem.com]

- 22. Dietary regulation of catabolic disposal of 4-hydroxynonenal analogs in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 4-Ketopinoresinol, a novel naturally occurring ARE activator, induces the Nrf2/HO-1 axis and protects against oxidative stress-induced cell injury via activation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ketogenic diet decreases oxidative stress and improves mitochondrial respiratory complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of 4-Oxoheptanedioic acid in biological systems

An In-depth Technical Guide to the Natural Occurrence of 4-Oxoheptanedioic Acid in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-ketopimelic acid, is a dicarboxylic keto acid increasingly recognized for its role as a key biomarker in diagnosing inborn errors of metabolism.[1][2][3][4][5] While present at trace levels in healthy individuals, its accumulation and subsequent excretion in urine are clinically significant indicators of disruptions in mitochondrial fatty acid oxidation. This technical guide provides a comprehensive overview of the endogenous origins of this compound, its metabolic context, pathological significance, and the analytical methodologies required for its accurate quantification in biological matrices. We will explore the causality behind its formation, the self-validating nature of its detection protocols, and its potential utility in clinical diagnostics and drug development.

Introduction: Defining this compound

This compound (CAS: 502-50-1) is a seven-carbon dicarboxylic acid with a ketone group at the C4 position.[6] Structurally, it is an intermediate that sits at the crossroads of several metabolic pathways, but its primary significance in mammalian biology stems from its role as an abnormal metabolite of fatty acid metabolism.[7] Under normal physiological conditions, mitochondrial beta-oxidation is the principal pathway for fatty acid catabolism, efficiently breaking down fatty acyl-CoA molecules into acetyl-CoA for energy production via the citric acid cycle.[8] However, when this primary pathway is compromised by genetic defects, the metabolic burden shifts to alternative, typically minor, pathways.[9][10] The emergence of this compound is a direct consequence of this metabolic rerouting.

Biosynthesis and Metabolic Context

The primary driver for the endogenous production of this compound is the impairment of mitochondrial beta-oxidation, most notably in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency .[3][11] MCAD deficiency is an autosomal recessive genetic disorder that compromises the breakdown of medium-chain fatty acids (those with 6 to 12 carbon atoms).[11]

The Omega-Oxidation "Rescue" Pathway

When MCAD is deficient, medium-chain fatty acids cannot be processed efficiently within the mitochondria. This leads to their accumulation and subsequent shunting to the omega-oxidation (ω-oxidation) pathway located in the smooth endoplasmic reticulum of liver and kidney cells.[9][12] This pathway, normally a minor contributor to fatty acid metabolism, becomes upregulated as a compensatory or "rescue" mechanism.[10][12]

The process unfolds in three key enzymatic steps:

-

Hydroxylation : A cytochrome P450-dependent mixed-function oxidase introduces a hydroxyl group at the terminal (omega) carbon of the fatty acid.[9][13]

-

Oxidation to Aldehyde : The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.[9]

-

Oxidation to Carboxylic Acid : The aldehyde is further oxidized by aldehyde dehydrogenase to form a dicarboxylic acid.[9]

The resulting medium-chain dicarboxylic acid (e.g., dodecanedioic acid, decanedioic acid) is then transported to the mitochondria or peroxisomes, where it can be shortened from either end via beta-oxidation. It is during this subsequent beta-oxidation of dicarboxylic acids that incomplete cleavage leads to the formation and release of intermediate products, including this compound.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic shift from normal beta-oxidation to the omega-oxidation pathway, culminating in the production of this compound.

Caption: Metabolic fate of medium-chain fatty acids in health vs. MCAD deficiency.

Secondary Metabolic Origins

While fatty acid oxidation disorders are the primary source, it is plausible that minor contributions to the this compound pool could arise from the catabolism of certain amino acids. The degradation pathway of L-lysine, for instance, produces structurally similar dicarboxylic acid intermediates like α-ketoadipic acid.[14][15] Further metabolic processing of these intermediates could theoretically yield this compound, though this remains a secondary and less clinically significant pathway.

Pathological Significance and Clinical Utility

The presence of elevated this compound in urine is not merely an academic observation; it is a critical diagnostic biomarker. Its accumulation is a hallmark of dicarboxylic aciduria , a key finding in the urinary organic acid profile of patients with MCAD deficiency and other fatty acid oxidation disorders.[7][11]

-

Diagnostic Marker : For newborns and infants presenting with hypoketotic hypoglycemia, lethargy, and vomiting, urinary organic acid analysis is a primary diagnostic tool.[2][11] The detection of this compound, alongside other dicarboxylic acids like suberic and adipic acid, strongly points towards a diagnosis of MCAD deficiency.

-

Monitoring : In diagnosed patients, monitoring the levels of these organic acids can provide insights into the effectiveness of dietary management (i.e., avoidance of fasting) and overall metabolic stability.

Quantitative Data Overview

Accurate quantitative data is essential for establishing clinical reference ranges. The Human Metabolome Database (HMDB), a comprehensive resource for small molecule metabolites, provides some concentration data, although values can vary based on the study and analytical method.[16][17][18][19][20]

| Metabolite | Biofluid | Condition | Concentration Range | Source |

| This compound | Urine | Healthy Adult | 0 - 2.5 µmol/mmol creatinine | HMDB, Literature |

| (HMDB0000703) | Urine | MCAD Deficiency | Significantly Elevated (varies) | [2][7][11] |

| Plasma/Serum | Healthy | Not Typically Reported | HMDB | |

| CSF | Healthy | Not Typically Reported | HMDB |

Note: "Significantly Elevated" indicates that while precise ranges are highly variable and depend on the patient's acute metabolic state, the levels are orders of magnitude above the normal reference range and are considered clinically diagnostic.

Analytical Methodologies for Quantification

The gold-standard for the identification and quantification of this compound and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS) .[21][22][23] The physicochemical properties of dicarboxylic acids—namely their polarity and low volatility—necessitate a robust sample preparation workflow involving extraction and chemical derivatization.

Experimental Workflow: A Self-Validating System

The causality behind each step is critical for ensuring a reproducible and trustworthy protocol. The inclusion of an internal standard from the very beginning allows for the correction of analyte loss at any stage, making the entire workflow a self-validating system.

Caption: Validated workflow for urinary organic acid analysis by GC-MS.

Detailed Experimental Protocol: Urinary Organic Acid Profiling by GC-MS

This protocol describes a robust method for the quantification of this compound.

A. Sample Preparation & Extraction

-

Creatinine Measurement : Determine the creatinine concentration of the urine sample to normalize for dilution.

-

Aliquoting : In a clean glass tube, add a volume of urine equivalent to a set amount of creatinine (e.g., 0.5 µmol).

-

Internal Standard : Add a known quantity of an appropriate internal standard (e.g., 3,3-dimethylglutaric acid or a stable isotope-labeled analog).

-

Acidification : Add 5M HCl dropwise to adjust the sample pH to < 2. Confirm with pH paper.[24]

-

Salting Out : Add solid sodium chloride to saturate the solution, which enhances the extraction of polar organic acids into the organic phase.[24]

-

Extraction : Add 2-3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes.

-

Collection : Carefully transfer the upper organic layer to a clean conical glass tube. Repeat the extraction (steps 6-7) two more times, pooling the organic layers.

-

Drying : Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

B. Derivatization

-

Reagent Addition : To the dried residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[24]

-

Incubation : Tightly cap the tube and heat at 60-70°C for 60 minutes to ensure complete formation of trimethylsilyl (TMS) derivatives.

-

Transfer : After cooling, transfer the derivatized sample to a GC-MS autosampler vial.

C. GC-MS Analysis

-

Injection : Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography :

-

Column : A non-polar column, such as a DB-5ms or equivalent (30m x 0.25mm x 0.25µm), is typically used.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program : An initial temperature of 60°C held for 2 minutes, followed by a ramp of 5-10°C/min up to 300°C, with a final hold for 5-10 minutes. This gradient separates compounds based on their volatility.

-

-

Mass Spectrometry :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Full scan mode (e.g., m/z 50-650) for qualitative identification and Selected Ion Monitoring (SIM) or MRM for targeted quantification, using characteristic ions of the this compound-TMS derivative and the internal standard.

-

Future Directions and Applications

The study of this compound and other dicarboxylic acids continues to be a vital area of research with direct clinical applications.

-

Drug Development : For diseases involving mitochondrial dysfunction, monitoring dicarboxylic aciduria could serve as a surrogate endpoint to assess the efficacy of therapeutic interventions aimed at improving fatty acid oxidation.

-

Expanded Diagnostics : While its role in MCAD deficiency is well-established, further research may elucidate its significance in other metabolic stresses, such as hypoxia, liver disease, or drug-induced mitochondrial toxicity.[25]

-

Nutrigenomics : Understanding how specific dietary fats influence the omega-oxidation pathway in individuals with mild or heterozygous mutations could lead to more personalized nutritional recommendations.

Conclusion

This compound is a naturally occurring metabolite whose biological significance is intrinsically linked to the status of mitochondrial fatty acid oxidation. Its formation via the omega-oxidation pathway serves as a crucial indicator of a metabolic bottleneck, making it an indispensable biomarker for the diagnosis of MCAD deficiency and related disorders. The robust and validated GC-MS methodologies for its detection provide clinicians and researchers with a reliable tool for diagnostics and metabolic monitoring. As our understanding of metabolic networks deepens, the role of this compound may expand, offering further insights into cellular energy homeostasis and new avenues for therapeutic development.

References

- 1. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]

- 4. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound 98 502-50-1 [sigmaaldrich.com]

- 6. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-lactancia.org [e-lactancia.org]

- 8. The origin of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Omega oxidation - Wikipedia [en.wikipedia.org]

- 10. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. hmdb.ca [hmdb.ca]

- 17. serummetabolome.ca [serummetabolome.ca]

- 18. HMDB - Database Commons [ngdc.cncb.ac.cn]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. HMDB 4.0: the human metabolome database for 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. metbio.net [metbio.net]

- 22. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 24. erndim.org [erndim.org]

- 25. Drug-Induced Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Metabolism of 4-Oxoheptanedioic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the putative metabolic pathway of 4-oxoheptanedioic acid (also known as 4-ketopimelic acid). Synthesizing current knowledge of dicarboxylic and keto acid metabolism, this document proposes a plausible catabolic route and outlines the rigorous experimental methodologies required for its validation.

Introduction: The Enigmatic Role of this compound

This compound is a seven-carbon gamma-keto dicarboxylic acid.[1][2][3][4] While not a central metabolite in canonical pathways, its structural similarity to other biologically relevant molecules, such as pimelic acid (a precursor in biotin synthesis) and other keto acids, suggests its potential involvement in cellular metabolism, particularly in organisms with diverse catabolic capabilities like bacteria.[5][6] Understanding the metabolic fate of such molecules is crucial for a complete picture of cellular carbon flow and may reveal novel enzymatic functions and pathways relevant to metabolic engineering and disease states.

A Proposed Metabolic Pathway for this compound

Based on analogous pathways for dicarboxylic and keto acid degradation, a putative catabolic pathway for this compound is proposed. This pathway involves activation to a Coenzyme A (CoA) thioester, followed by a series of reactions akin to β-oxidation, and potentially intersecting with the Krebs cycle.

Step 1: Activation to 4-Oxoheptanedioyl-CoA

Metabolic pathways typically commence with the activation of the substrate. For dicarboxylic acids, this involves the formation of a CoA thioester. This reaction would be catalyzed by a dicarboxylyl-CoA synthetase or a fatty acyl-CoA synthetase with broad substrate specificity.

-

Rationale: The conversion to a CoA ester primes the molecule for subsequent enzymatic reactions by increasing its reactivity.

Step 2: Reduction of the Keto Group

The ketone at the C4 position is a likely site for initial modification. A ketoacyl-CoA reductase could catalyze the reduction of the keto group to a hydroxyl group, forming 4-hydroxyheptanedioyl-CoA. This reaction would likely be NAD(P)H-dependent.

-

Rationale: The reduction of the keto group would be a preparatory step for subsequent dehydration and oxidation, similar to steps in fatty acid oxidation.

Step 3: Dehydration to a Double Bond

The newly formed hydroxyl group can be removed by a hydratase , introducing a double bond into the carbon chain.[7][8][9] This would result in the formation of hept-3-enedioyl-CoA.

-

Rationale: This dehydration step is analogous to the action of enoyl-CoA hydratase in the β-oxidation of fatty acids.

Step 4: Oxidation to a β-Ketoacyl-CoA

The double bond can then be oxidized by a dehydrogenase to introduce a keto group at the β-position (C3), yielding 3-oxoheptanedioyl-CoA. This step would likely be NAD+-dependent.

-

Rationale: This creates the β-ketoacyl-CoA intermediate necessary for the final thiolytic cleavage.

Step 5: Thiolytic Cleavage

The final step in this proposed sequence is the thiolytic cleavage of 3-oxoheptanedioyl-CoA by a thiolase . This reaction would cleave the Cα-Cβ bond, yielding acetyl-CoA and glutaryl-CoA.

-

Rationale: This is the key carbon-carbon bond breaking step, producing metabolites that can enter central carbon metabolism. Glutaryl-CoA is an intermediate in the degradation of lysine and tryptophan.[10]

The following diagram illustrates the proposed metabolic pathway:

Caption: Proposed metabolic pathway of this compound.

Experimental Validation Protocols

The validation of this proposed pathway requires a multi-faceted approach, combining metabolomics, enzyme assays, and genetic studies.

Metabolite Identification and Quantification

The first step is to confirm the presence and measure the concentration of the proposed intermediates in a biological system capable of metabolizing this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Organic Acids

-

Sample Preparation:

-

Culture the microorganism or cells of interest in a defined medium with and without this compound as a carbon source.

-

Harvest cells and quench metabolism rapidly (e.g., with cold methanol).

-

Extract intracellular and extracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

-

Dry the aqueous phase containing the organic acids under a stream of nitrogen.

-

-

Derivatization:

-

To increase volatility for GC analysis, derivatize the dried extracts. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the sample with the derivatizing agent at 70°C for 1 hour.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable column (e.g., a DB-5ms) and a temperature gradient to separate the metabolites.

-

The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.

-

-

Data Analysis:

-

Identify the proposed intermediates by comparing their retention times and mass spectra to those of authentic chemical standards.

-

Quantify the metabolites by integrating the peak areas and using a calibration curve generated from the standards.

-

Data Presentation:

| Metabolite | Retention Time (min) | Key Mass Fragments (m/z) | Concentration (Control) | Concentration (+this compound) |

| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| 4-Hydroxyheptanedioic acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Heptenedioic acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| 3-Oxoheptanedioic acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Glutaryl-CoA | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Enzyme Assays

To demonstrate the catalytic activities of the proposed enzymes, in vitro assays using cell-free extracts or purified enzymes are necessary.

Protocol: Spectrophotometric Assay for Ketoacyl-CoA Reductase Activity

-

Principle: The activity of a ketoacyl-CoA reductase can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

-

Reaction Mixture:

-

Buffer (e.g., potassium phosphate buffer, pH 7.0)

-

NAD(P)H

-

Cell-free extract or purified enzyme

-

Substrate: 4-Oxoheptanedioyl-CoA (synthesized enzymatically or chemically)

-

-

Procedure:

-

Add all components except the substrate to a cuvette and measure the background rate of NAD(P)H oxidation.

-

Initiate the reaction by adding 4-oxoheptanedioyl-CoA.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NAD(P)H consumption (extinction coefficient of NADPH is 6.22 mM⁻¹cm⁻¹).

-

Protocol: Coupled Spectrophotometric Assay for Thiolase Activity

-

Principle: The release of CoA-SH from the thiolytic cleavage can be coupled to a reaction that produces a colored product. For example, the free thiol group of CoA-SH can react with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

CoA-SH

-

DTNB

-

Cell-free extract or purified enzyme

-

Substrate: 3-Oxoheptanedioyl-CoA (synthesized)

-

-

Procedure:

-

Combine all reagents except the substrate and measure the background reaction.

-

Start the reaction by adding 3-oxoheptanedioyl-CoA.

-

Monitor the increase in absorbance at 412 nm.

-

Calculate the rate of CoA-SH release using the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

-

Genetic Validation

Identifying and inactivating the genes encoding the putative enzymes should abolish or significantly reduce the ability of the organism to metabolize this compound.

Experimental Workflow:

Caption: Workflow for the genetic validation of the proposed pathway.

Conclusion and Future Directions

The proposed metabolic pathway for this compound provides a scientifically grounded framework for future research. Experimental validation through the outlined metabolomic, enzymatic, and genetic approaches is essential to confirm this putative route. Elucidating the metabolism of this and other non-canonical dicarboxylic acids will undoubtedly broaden our understanding of metabolic diversity and may uncover novel enzymes with potential applications in biotechnology and synthetic biology.

References

- 1. 4-Ketopimelic [webbook.nist.gov]

- 2. 4-KETOPIMELIC ACID | 502-50-1 [chemicalbook.com]

- 3. 4-Ketopimelic [webbook.nist.gov]

- 4. This compound 98 502-50-1 [sigmaaldrich.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Pimelic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. On the current role of hydratases in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-oxoadipate dehydrogenase complex - Wikipedia [en.wikipedia.org]

A Technical Guide to 4-Oxoheptanedioic Acid as a Precursor for Carboxyethylpyrrole (CEP) Adduct Synthesis and Research

Abstract

This technical guide provides an in-depth exploration of 4-oxoheptanedioic acid as a critical synthetic precursor for generating N-(2-carboxyethyl)pyrrole (CEP) adducts. CEPs are lipid-derived protein and phospholipid modifications that arise in vivo from the oxidative degradation of docosahexaenoic acid (DHA). These adducts are not merely biomarkers of oxidative stress; they are bioactive molecules implicated in the pathogenesis of significant human diseases, most notably age-related macular degeneration (AMD).[1][2] This document details the biochemical origins of CEPs, elucidates the synthetic challenges and optimized methodologies for their creation using this compound derivatives, outlines their profound biological significance, and provides validated experimental protocols for their synthesis and detection.

The Biochemical Genesis of Carboxyethylpyrrole (CEP) Adducts

The formation of CEP adducts in vivo is a direct consequence of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids.[3] Docosahexaenoic acid (DHA), the most readily oxidizable polyunsaturated fatty acid in humans, is the unique precursor to CEPs.[4][5] DHA is particularly abundant in the photoreceptor outer segments of the retina, a site of high oxygen tension and photo-oxidative stress, making this tissue a primary location for CEP generation.[5][6]

The process begins with the free-radical-induced oxidative cleavage of DHA-containing lipids. This degradation produces highly reactive electrophilic fragments, such as 4-hydroxy-7-oxohept-5-enoates (HOHA).[1][7][8] These intermediates then react with primary amine groups on biological molecules, most notably the ε-amino group of lysine residues in proteins and the headgroup of ethanolamine phospholipids.[6][7] This reaction, a Paal-Knorr pyrrole synthesis, results in the formation of the stable CEP adduct, covalently modifying the target molecule.

Caption: In vivo formation of CEP adducts from DHA peroxidation.

Synthetic Strategy: From this compound to CEP-Modified Proteins

To study the biological effects of CEPs, researchers require reliable methods to synthesize CEP-modified molecules in vitro. This compound (also known as 4,7-dioxoheptanoic acid or 4-oxopimelic acid) is the logical synthetic precursor for this purpose.[9][10]

The Challenge of Direct Condensation

The direct Paal-Knorr condensation of this compound with proteins in aqueous buffers is notoriously inefficient.[1][11] This approach is often plagued by low yields and significant protein precipitation.[1] The free carboxylate group on the precursor is thought to interfere with the reaction, and the harsh conditions required can denature the target protein.[11]

An Optimized, Field-Proven Synthesis

A superior and widely adopted strategy involves protecting the carboxyl group of this compound, significantly improving reaction efficiency and preserving protein integrity.[1][2] The use of a 9-fluorenylmethyl (Fm) ester of 4,7-dioxoheptanoic acid has proven particularly effective. This protected precursor readily reacts with lysyl ε-amino groups under mild conditions to form the corresponding Fm-protected CEP ester adduct. The protecting group can then be removed in situ using a mild, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) without causing protein denaturation.[1][2] This method allows for the generation of CEP-modified proteins with a wide range of modification ratios, essential for dose-response studies.[2]

Caption: Optimized workflow for synthesizing CEP-protein adducts.

Biological Significance and Role in Disease

CEP adducts are potent biological mediators, deeply implicated in the pathology of AMD and other conditions involving oxidative stress and inflammation.

CEPs as Pathogenic Mediators in AMD

Mounting evidence confirms that CEPs are not merely bystanders but active participants in AMD pathogenesis.[11][12]

-

Elevated Levels: CEP-modified proteins are significantly more abundant in the ocular tissues (specifically in drusen and Bruch's membrane) and plasma of AMD patients compared to age-matched controls.[1][4][6][12]

-

Neovascularization: CEP adducts are pro-angiogenic.[5][13] They stimulate the growth of new blood vessels, a hallmark of "wet" AMD, and can exacerbate choroidal neovascularization (CNV) in animal models.[12][13] This effect appears to be mediated, at least in part, through a VEGF-independent pathway involving Toll-like receptor 2 (TLR2).[4][7][8]

-

Inflammation and Autoimmunity: CEPs are immunogenic, triggering an autoimmune response.[12] Patients with AMD have elevated titers of anti-CEP autoantibodies in their blood.[4][6][14] Animal models have shown that immunizing mice with CEP-modified albumin induces an inflammatory cascade, including complement deposition in Bruch's membrane and the development of retinal lesions that mimic the "dry" form of AMD (geographic atrophy).[6][15]

Caption: Dual pathogenic roles of CEP adducts in AMD.

CEPs as Clinical Biomarkers

The strong correlation between CEP levels and AMD status has positioned them as promising clinical biomarkers. Measuring both CEP immunoreactivity and anti-CEP autoantibody titers in plasma can increase the predictive accuracy for AMD susceptibility, especially when combined with genomic markers.[4][12][14]

| Biomarker Measurement | Finding in AMD Patients vs. Controls | Representative Fold Increase | Source |

| Plasma CEP Immunoreactivity | Significantly elevated | ~1.5 to 1.6-fold | [11][14] |

| Anti-CEP Autoantibody Titer | Significantly elevated | ~2.3-fold | [4][14] |

| CEP-Ethanolamine Phospholipids | Significantly elevated | ~4.6-fold | [7][8] |

Experimental Protocols

The following protocols provide a foundation for synthesizing and detecting CEP adducts.

Protocol: Synthesis of CEP-Modified Human Serum Albumin (HSA)

Based on the optimized method described in Salomon et al.[1][2]

Objective: To covalently modify Human Serum Albumin (HSA) with CEP moieties using a protected this compound precursor.

Materials:

-

4,7-dioxoheptanoic acid 9-fluorenylmethyl (DOHA-Fm) ester

-

Human Serum Albumin (HSA), fatty-acid free

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dialysis tubing (10 kDa MWCO)

-

Sterile, pyrogen-free water

Methodology:

-

Protein Preparation: Dissolve HSA in PBS to a final concentration of 10 mg/mL.

-

Precursor Preparation: Prepare a stock solution of DOHA-Fm ester in DMF. The final concentration will depend on the desired molar ratio of CEP to protein.

-

Reaction Setup: In a sterile tube, combine the HSA solution with DMF to a final DMF concentration of 30% (v/v). Causality Note: The inclusion of a co-solvent like DMF is necessary to maintain the solubility of the hydrophobic DOHA-Fm precursor in the aqueous buffer.

-

Initiate Modification: Add the desired volume of the DOHA-Fm stock solution to the HSA/DMF/PBS mixture. A typical starting point is a 20:1 molar ratio of DOHA-Fm to HSA.

-

Incubation: Seal the reaction vessel and incubate at 37°C for 5 days with gentle agitation.

-

Deprotection: After 5 days, add DBU directly to the reaction mixture to a final concentration of 10% (v/v). Causality Note: DBU is a strong, non-nucleophilic base that efficiently cleaves the Fm protecting group without damaging the protein backbone.

-

Deprotection Incubation: Continue to stir the reaction mixture at 37°C for an additional 9-12 hours.

-

Purification: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze extensively against PBS (4 changes of 1L) followed by sterile water at 4°C to remove unreacted reagents, DBU, and cleaved protecting groups.

-

Quantification & Storage: Determine the final protein concentration (e.g., via BCA assay) and the degree of modification (e.g., via mass spectrometry or TNBS assay for remaining free amines). Aliquot and store the CEP-HSA at -80°C.

Protocol: Detection of CEP Adducts by ELISA

Based on principles from Gu et al.[14]

Objective: To quantify the level of CEP-modified proteins in plasma samples.

Materials:

-

High-binding 96-well ELISA plate

-

Plasma samples (AMD and control)

-

Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Wash Buffer (PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

-

Primary Antibody: Rabbit anti-CEP polyclonal antibody

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

-

Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader (450 nm)

Methodology:

-

Coating: Dilute plasma samples 1:100 in Coating Buffer. Add 100 µL of diluted plasma to each well. Include wells with a known CEP-HSA standard curve and buffer-only blanks. Seal the plate and incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. Causality Note: Blocking prevents non-specific binding of the primary and secondary antibodies to the plate surface, reducing background signal.

-

Primary Antibody Incubation: Wash the plate 3 times as in step 2. Dilute the primary anti-CEP antibody in Blocking Buffer (e.g., 1:1000). Add 100 µL to each well. Incubate for 2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate 3 times. Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature, protected from light.

-

Detection: Wash the plate 5 times with Wash Buffer. Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Reading: Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the stop solution.

-

Analysis: Subtract the blank absorbance from all readings. Plot the standard curve and determine the concentration of CEP adducts in the unknown samples by interpolation.

Conclusion and Future Directions

This compound, through its protected ester derivatives, is an indispensable tool for investigating the biology of CEPs. The optimized synthetic protocols enable the reliable production of CEP-modified proteins, facilitating research into their pathogenic mechanisms in diseases like AMD. The link between DHA oxidation, CEP formation, and the subsequent pro-angiogenic and pro-inflammatory signaling cascades provides a compelling rationale for developing therapeutics that either inhibit CEP formation or block their downstream effects. Future work in this field will likely focus on refining mass spectrometry-based detection for absolute quantification of specific CEP adducts in vivo[16] and identifying and validating the cellular receptors and signaling pathways, like TLR2, as viable drug targets for treating AMD and other oxidative stress-related pathologies.

References

- 1. Synthesis and Structural Characterization of Carboxyethylpyrrole-Modified Proteins: Mediators of Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structural characterization of carboxyethylpyrrole-modified proteins: mediators of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 4. Carboxyethylpyrrole plasma biomarkers in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Oxidative damage–induced inflammation initiates age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection and Biological Activities of Carboxyethylpyrrole Ethanolamine Phospholipids (CEP-EPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound 98 502-50-1 [sigmaaldrich.com]

- 10. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 11. The Discovery of Carboxyethylpyrroles (CEPs): Critical Insights into AMD, Autism, Cancer, and Wound Healing from Basic Research on the Chemistry of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oatext.com [oatext.com]

- 13. Carboxyethylpyrrole oxidative protein modifications stimulate neovascularization: Implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxyethylpyrrole protein adducts and autoantibodies, biomarkers for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carboxyethylpyrroles: From Hypothesis to the Discovery of Biologically Active Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to 4-Oxoheptanedioic Acid: Biochemical Properties and Reactivity

Abstract

4-Oxoheptanedioic acid, also known as 4-ketopimelic acid, is a dicarboxylic keto acid of significant interest in metabolic research. As an intermediate in the degradation pathways of the essential amino acids lysine and tryptophan, its presence and concentration in biological fluids can serve as a crucial indicator of metabolic function and dysfunction. This guide provides a comprehensive overview of the biochemical properties, metabolic significance, chemical reactivity, and analytical methodologies pertaining to this compound. Designed for researchers, clinicians, and drug development professionals, this document synthesizes current knowledge to offer field-proven insights into the study and application of this key metabolite.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is paramount for any experimental design, from sample handling to analytical method development.

Nomenclature and Identifiers:

-

Common Synonyms: 4-Ketopimelic acid, γ-Ketopimelic acid, 4-Oxopimelic acid[2][3][4]

-

EC Number: 207-941-8[3]

-

PubChem CID: 95084[1]

Structural and Molecular Formula:

The structure features a seven-carbon chain with carboxylic acid groups at positions 1 and 7, and a ketone group at position 4. This combination of functional groups dictates its chemical reactivity and biological role.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 174.15 g/mol | [1][2] |

| Physical Form | White to yellow crystalline powder or chunks | [3][5] |

| Melting Point | 142-144 °C | [3][6] |

| InChI Key | UDDSEESQRGPVIL-UHFFFAOYSA-N | [1] |

These properties are critical for its storage, handling, and preparation of standard solutions for quantitative analysis. The compound is a solid at room temperature and should be stored according to standard laboratory procedures for organic acids.

Metabolic Significance and Pathophysiology

This compound is not an isolated chemical curiosity but a key intermediate in central amino acid catabolism. Its metabolic context is primarily within the degradation pathways of L-lysine and L-tryptophan.

Role in Amino Acid Degradation

-

Lysine Catabolism: Lysine, an essential amino acid, is degraded via several routes. In the saccharopine pathway, lysine is ultimately converted to α-aminoadipate semialdehyde.[7] This intermediate is then oxidized to α-aminoadipate, which can be further metabolized. While this compound is not a direct intermediate in the main saccharopine pathway, it is closely related to intermediates in alternative or associated lysine breakdown routes. For instance, the human 2-oxoadipate dehydrogenase complex, a key enzyme in lysine degradation, has been shown to have promiscuous activity with homologous 2-oxo acids, highlighting the complex interplay of related keto acids in this pathway.[8]

-

Tryptophan Catabolism: The degradation of tryptophan proceeds via the kynurenine pathway.[9] A key branching point occurs at 2-amino-3-carboxymuconate semialdehyde (ACMS). While one branch leads to NAD biosynthesis, the other, catalyzed by ACMS decarboxylase, leads to 2-aminomuconate.[9] In some mammalian pathways, 2-aminomuconate is proposed to be converted to 2-ketoadipate, which subsequently enters the pathway that can involve related oxo-dicarboxylic acids.[9]

The diagram below illustrates the position of the broader family of oxo-dicarboxylic acids within the catabolic funnels of these essential amino acids.

Caption: Metabolic context of this compound's related oxo-acids.

Clinical Relevance

The analysis of urinary organic acids is a cornerstone in the diagnosis of inborn errors of metabolism. Elevated levels of specific organic acids, including dicarboxylic and keto acids, can be pathognomonic for certain genetic disorders. For example, organic acidurias often present with severe metabolic decompensation in infancy or developmental delays.[10] While not a primary biomarker for a specific, named disorder, abnormal levels of this compound can indicate a disruption in the lysine or tryptophan degradation pathways, prompting further investigation.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two key functional groups: the carboxylic acids and the central ketone.

-

Carboxylic Acid Reactivity: The two terminal carboxyl groups (-COOH) are acidic and can undergo typical reactions such as esterification (e.g., with alcohols in the presence of an acid catalyst) and salt formation. This is the basis for derivatization techniques used in gas chromatography, where these polar groups are converted into more volatile esters (e.g., butyl esters) or silyl esters.[10][11]

-

Ketone Reactivity: The ketone group (-C=O) at the 4-position is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (4-hydroxyheptanedioic acid). It also allows for derivatization reactions, such as oximation with reagents like methoxyamine hydrochloride.[12] This reaction is crucial in analytical chemistry as it protects the ketone group, prevents enolization, and improves chromatographic properties.

-

Stability and Storage: As a dicarboxylic acid, it is a stable solid. However, like many biological molecules, long-term stability in solution may be a concern. Tryptophan, its metabolic precursor, is known to be highly susceptible to oxidation from factors like light, heat, and reactive oxygen species.[13][14] While this compound is more stable, for use as an analytical standard, it should be stored in a cool, dark, and dry place. Solutions should be prepared fresh or stored frozen to minimize potential degradation.

Analytical Methodologies

Accurate quantification of this compound in biological matrices like urine is essential for clinical and research applications. The gold-standard technique is mass spectrometry coupled with either gas or liquid chromatography.

Sample Preparation: The Foundation of Accuracy

Extraction from a complex biological matrix is a critical step. The goal is to isolate the organic acids while removing interfering substances like proteins and salts.

-

Liquid-Liquid Extraction (LLE): A common and robust method involves acidifying the sample (e.g., urine) to a pH < 2 with HCl to protonate the carboxylic acid groups.[10] This increases their solubility in organic solvents. The organic acids are then extracted into a solvent like ethyl acetate.[15]

-

Solid-Phase Extraction (SPE): An alternative to LLE, SPE uses cartridges with a solid sorbent to retain the analytes of interest, which are then eluted with a specific solvent. This can offer cleaner extracts and is amenable to automation.

Gold Standard Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of small volatile molecules. However, organic acids like this compound are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory.

Causality of Derivatization: The purpose of derivatization is twofold:

-

Increase Volatility: The polar -COOH and -C=O groups are converted to nonpolar, more volatile derivatives (e.g., trimethylsilyl (TMS) esters and methoxime derivatives).[10] This allows the compound to travel through the GC column at manageable temperatures.

-

Enhance Thermal Stability: Derivatization protects the molecule from degrading at the high temperatures of the GC injector and column.[10]

A Self-Validating GC-MS Protocol for Urinary Organic Acids:

The following protocol is a synthesis of established methods for the analysis of urinary organic acids, including this compound. The inclusion of an internal standard is crucial for a self-validating system, as it corrects for variations in extraction efficiency and instrument response.

Step 1: Sample Preparation & Internal Standard Spiking

-

Thaw a frozen urine sample. Centrifuge to remove particulate matter.

-

To a 200 µL aliquot of urine, add a known amount of an internal standard (IS). A suitable IS would be a structurally similar organic acid not naturally present in urine, or a stable isotope-labeled version of an analyte.

Step 2: Oximation of Ketone Groups

-

Add 40 µL of 75 g/L methoxyamine hydrochloride solution.[12]

-

Incubate at 60 °C for 30 minutes. This step converts the ketone group on this compound to its methoxime derivative, preventing enolization and stabilizing the molecule.[12]

Step 3: Extraction

-

Acidify the sample with HCl.

-

Add 600 µL of ethyl acetate and vortex thoroughly for 1 minute to extract the organic acids into the organic layer.[12]

-

Centrifuge to separate the phases and transfer the upper organic layer to a clean vial.

-

Repeat the extraction to ensure quantitative recovery.[12]

Step 4: Evaporation

-

Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen.[10][12] This step is critical to remove the extraction solvent before the final derivatization.

Step 5: Silylation of Carboxyl Groups

-

To the dry residue, add a silylating agent such as 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][12]

-

Incubate at 70-90 °C for 15 minutes.[12] This converts the acidic protons on the two carboxylic acid groups to TMS groups, rendering the molecule volatile and suitable for GC analysis.

Step 6: GC-MS Analysis

-

Inject an aliquot of the derivatized sample into the GC-MS system. The mass spectrometer is typically operated in full scan mode to acquire a total ion chromatogram (TIC) and mass spectra for all separated compounds.[16]

-

Identification is confirmed by comparing the retention time and mass spectrum to that of an authentic this compound standard processed through the same protocol. Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard.

Caption: Workflow for urinary this compound analysis by GC-MS.

Conclusion